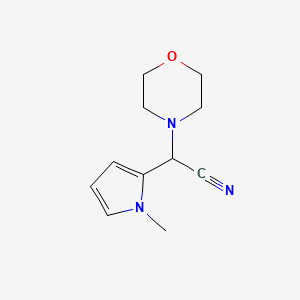
(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 . It is also known by other synonyms such as “2-(1-Methyl-1h-pyrrol-2-yl)-2-morpholinoacetonitrile” and "4-Morpholineacetonitrile, α-(1-methyl-1H-pyrrol-2-yl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring and a morpholine ring connected by an acetonitrile group . The exact structural details such as bond lengths and angles would require more specific information such as crystallographic data or computational chemistry results.Applications De Recherche Scientifique
Photophysical Studies
The absorption and fluorescence characteristics of related compounds have been studied, revealing insights into solvatochromic shifts and intramolecular charge transfer (ICT) character in emitting singlet states. These studies are significant for understanding the photophysical behavior of similar organic molecules in different solvent environments (Deepa et al., 2013).
Organic Synthesis Applications
Research has demonstrated the utility of related compounds in the synthesis of mixed backbone oligonucleotides via the H-phosphonate approach, highlighting their role as efficient oxidizing reagents. This contributes to advancements in nucleic acid chemistry and the development of novel oligonucleotides (Mohe et al., 2003).
Electrochemical Synthesis
The electrochemical synthesis of metal complexes using pyrrole derivatives has been studied, providing insights into the formation of luminescent lanthanide ion complexes. These findings have implications for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Castro et al., 1993).
Luminescent Materials
Studies on thiophene-derivatized pybox and its lanthanide ion complexes have shown high luminescence in the solid state and in solution, underscoring the potential of similar compounds in the creation of highly luminescent materials with applications in lighting and display technologies (de Bettencourt-Dias et al., 2007).
Polymer Science
The synthesis and electrochemical polymerization of dipyrrol-1-ylalkanes, including those related to the query compound, have been explored. These studies contribute to the field of conducting polymers, with potential applications in electronic devices and materials science (Neil et al., 1993).
Propriétés
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-4-2-3-10(13)11(9-12)14-5-7-15-8-6-14/h2-4,11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQGEVFREDKMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)
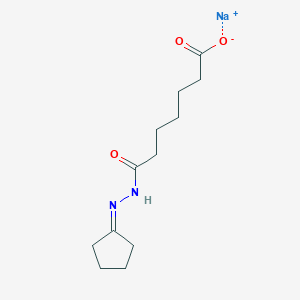
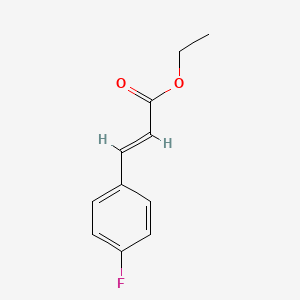
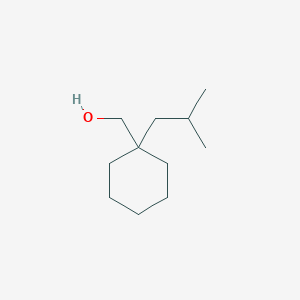
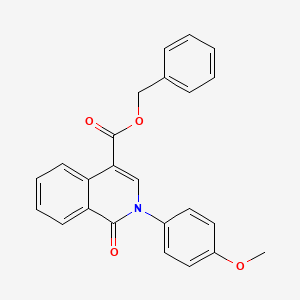

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)
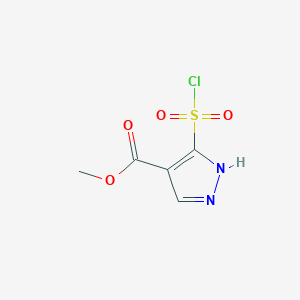
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
